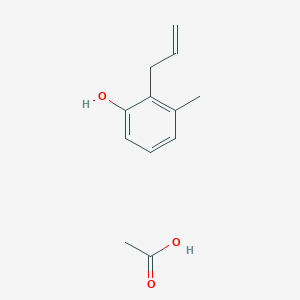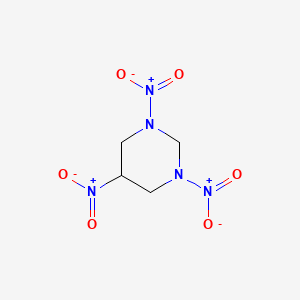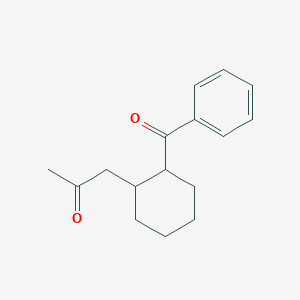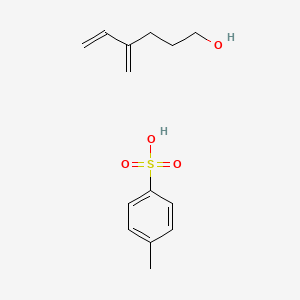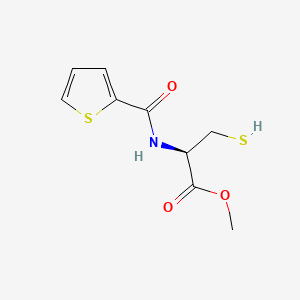![molecular formula C7H10BrLi B14618647 Lithium 7-bromobicyclo[4.1.0]heptan-7-ide CAS No. 57640-05-8](/img/structure/B14618647.png)
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide is a unique organolithium compound characterized by its bicyclic structure. This compound is of significant interest in organic chemistry due to its reactivity and potential applications in various fields. The presence of both lithium and bromine atoms within the bicyclic framework imparts distinctive chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium 7-bromobicyclo[4.1.0]heptan-7-ide typically involves the reaction of 7-bromobicyclo[4.1.0]heptane with an organolithium reagent. One common method is the lithiation of 7-bromobicyclo[4.1.0]heptane using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl halides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as THF or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as carbonyl compounds, imines, and nitriles are commonly used. The reactions are often conducted at low temperatures to control the reactivity.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield new alkylated bicyclic compounds, while addition reactions with carbonyl compounds can produce alcohols or ketones.
Applications De Recherche Scientifique
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of potential pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties, such as polymers and advanced composites.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of lithium 7-bromobicyclo[4.1.0]heptan-7-ide involves the interaction of the lithium atom with various electrophiles. The lithium atom acts as a nucleophile, attacking electrophilic centers and forming new bonds. The bicyclic structure of the compound also plays a role in its reactivity, providing steric and electronic effects that influence the outcome of reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromobicyclo[4.1.0]heptane: This compound is similar in structure but lacks the lithium atom, resulting in different reactivity and applications.
7,7-Dichlorobicyclo[4.1.0]heptane: Another related compound with chlorine atoms instead of bromine, leading to variations in chemical behavior.
Tribromo(7-bromobicyclo[4.1.0]hept-7-yl)germane:
Uniqueness
Lithium 7-bromobicyclo[4.1.0]heptan-7-ide is unique due to the presence of both lithium and bromine atoms within a bicyclic framework. This combination imparts distinctive reactivity and makes the compound valuable in various chemical transformations and applications.
Propriétés
Numéro CAS |
57640-05-8 |
|---|---|
Formule moléculaire |
C7H10BrLi |
Poids moléculaire |
181.0 g/mol |
InChI |
InChI=1S/C7H10Br.Li/c8-7-5-3-1-2-4-6(5)7;/h5-6H,1-4H2;/q-1;+1 |
Clé InChI |
QOEXBXBEJJGMMP-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CCC2C(C1)[C-]2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


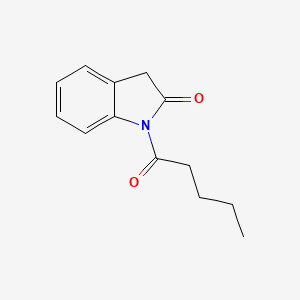

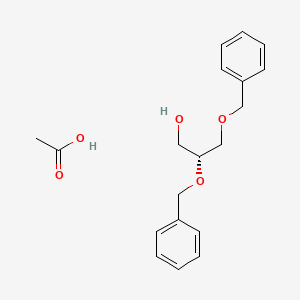
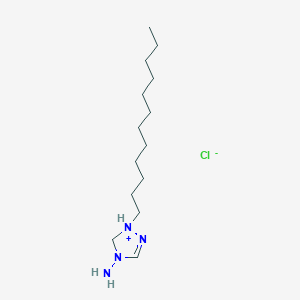

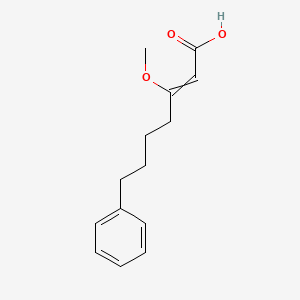
![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)
